

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine molecular weight

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Compound of Interest

Compound Name: 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

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An In-depth Technical Guide to **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, and presents a logical framework for its synthesis, analytical characterization, and application in drug discovery. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a valuable resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. These compounds are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making 7-azaindole derivatives valuable probes in structure-activity relationship (SAR) studies.^[1]

Derivatives of this scaffold are central to the development of a wide range of biologically active agents, most notably as kinase inhibitors.^{[1][2]} The specific compound, **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine**, provides a strategically functionalized starting point for chemical elaboration. The chlorine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the methyl group at the 3-position can influence binding pocket interactions and molecular conformation.

Core Physicochemical Properties

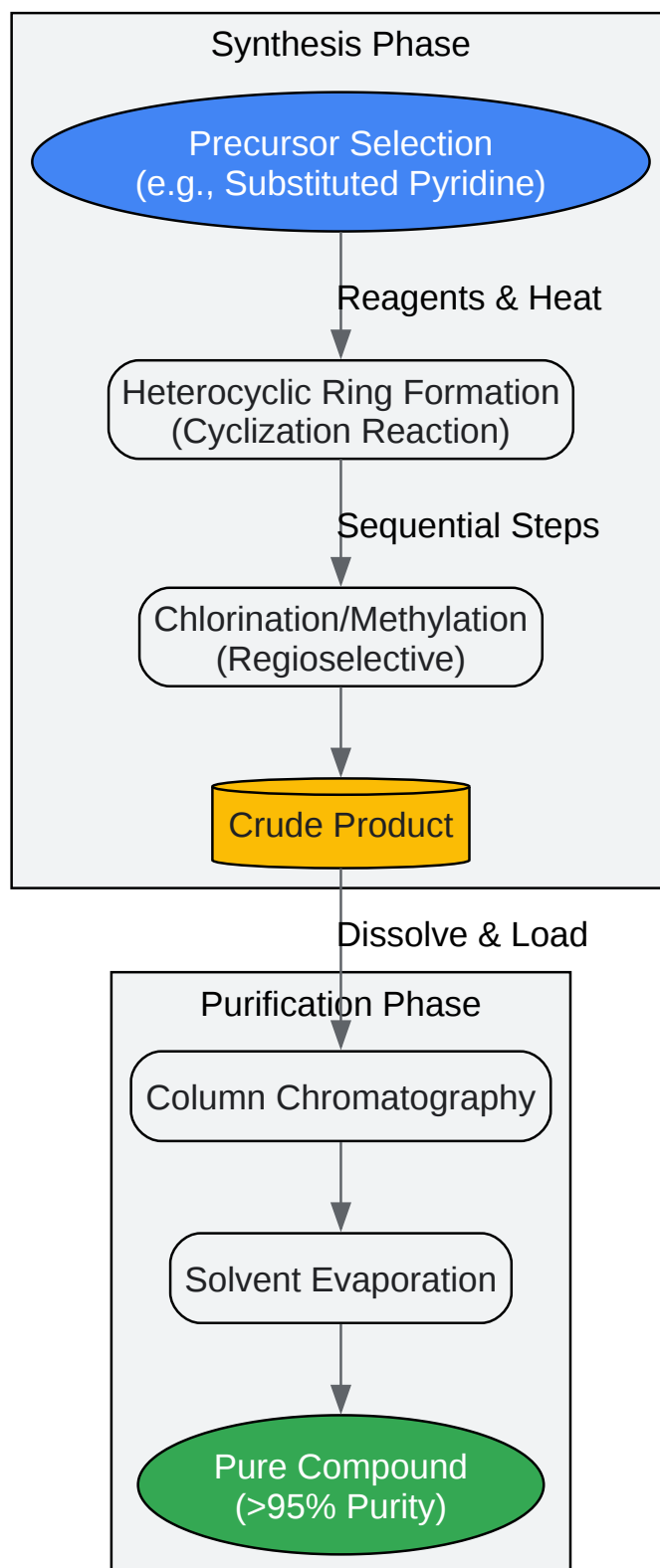
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate everything from reaction conditions to formulation strategies. The key identifiers and properties of **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine** are summarized below.

Property	Value	Source
Molecular Weight	166.61 g/mol	^[3]
Molecular Formula	C ₈ H ₇ ClN ₂	^[4]
CAS Number	688782-02-7	^[3]
Canonical SMILES	<chem>CC1=CNC2=NC=CC(=C12)Cl</chem>	^[5]
InChI Key	OFCAZVVESRXGRC-UHFFFAOYSA-N	^[5]
Appearance	Solid (typically light yellow to brown powder/crystal)	
Synonym	4-Chloro-3-methyl-7-azaindole	

Synthesis and Purification Workflow

The synthesis of substituted 7-azaindoles often involves multi-step sequences. While the precise, proprietary synthesis for this specific compound may vary, a common and logical approach involves the construction of the heterocyclic core followed by functionalization. The presence of the chloro- and methyl- groups dictates a strategy where these functionalities are introduced regioselectively.

Diagram: General Synthetic Workflow



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Caption: A logical workflow for the synthesis and purification of the target compound.

Exemplary Synthesis Protocol

This protocol describes a plausible method adapted from general procedures for creating similar heterocyclic systems.

Objective: To synthesize **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine**.

Causality: The choice of a strong base like LDA (Lithium diisopropylamide) is to facilitate the deprotonation and subsequent cyclization required to form the pyrrole ring. The chlorinating agent (e.g., NCS) is chosen for its effectiveness in halogenating electron-rich heterocyclic systems.

Step-by-Step Methodology:

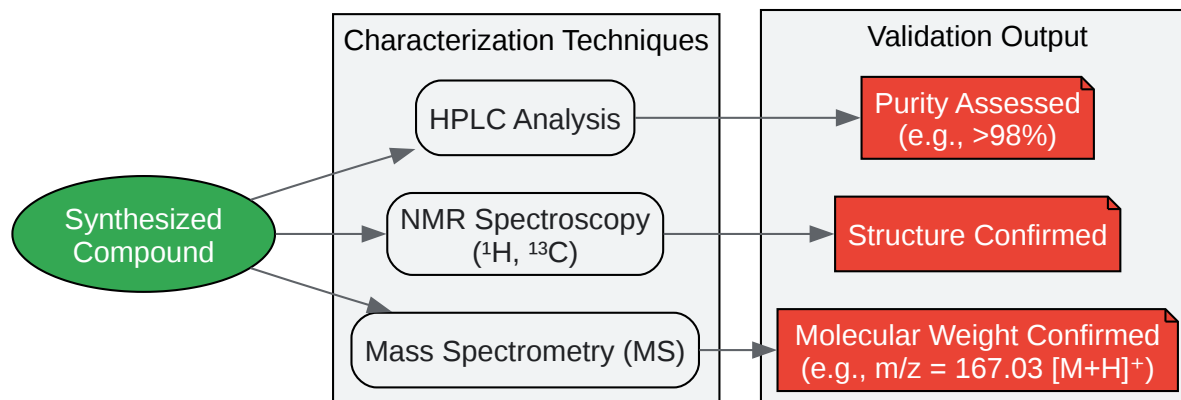
- Precursor Preparation: Start with a suitable 2-amino-3-methylpyridine precursor. This provides the foundational pyridine ring and the C3-methyl group.
- Ring Formation:
 - In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the precursor in an anhydrous aprotic solvent like tetrahydrofuran (THF).^[6]
 - Cool the reaction vessel to a low temperature (e.g., -78 °C) to control reactivity.
 - Slowly add a strong base (e.g., 2 equivalents of LDA) to form a dianion.
 - Add a suitable electrophile that will facilitate the formation of the pyrrole ring.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
- Chlorination:
 - After the formation of the 3-methyl-1H-pyrrolo[2,3-b]pyridine core, introduce a chlorinating agent such as N-Chlorosuccinimide (NCS) in a solvent like dichloromethane (DCM) or acetonitrile.

- The electron-rich nature of the 7-azaindole ring directs chlorination, with the 4-position being a likely site of substitution.
- Work-up and Extraction:
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification:
 - Concentrate the crude product under reduced pressure.
 - Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the pure compound.

Analytical Characterization: A Self-Validating System

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of orthogonal analytical techniques ensures the material meets the required specifications for subsequent research.

Diagram: Analytical Workflow



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Caption: Orthogonal analytical methods to validate compound identity and purity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound. Causality: Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, allowing for the detection of the molecular ion peak (e.g., $[M+H]^+$) which directly corresponds to the compound's mass.

Protocol:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the ESI source of a mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- Expected Result: A prominent peak at m/z 167.03, corresponding to the protonated molecule $[C_8H_7ClN_2 + H]^+$. The isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate and confirm the molecular structure. **Causality:** ^1H and ^{13}C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and integrations allow for the unambiguous assignment of the compound's constitution.

Protocol:

- Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Expected Result:** The ^1H NMR spectrum should show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole. The ^{13}C NMR will show eight distinct carbon signals.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound. **Causality:** HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A pure compound will ideally show a single major peak.

Protocol:

- Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a mobile phase-compatible solvent.
- Use a reverse-phase C18 column.
- Elute with a gradient of two solvents, such as water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
- Monitor the eluent using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

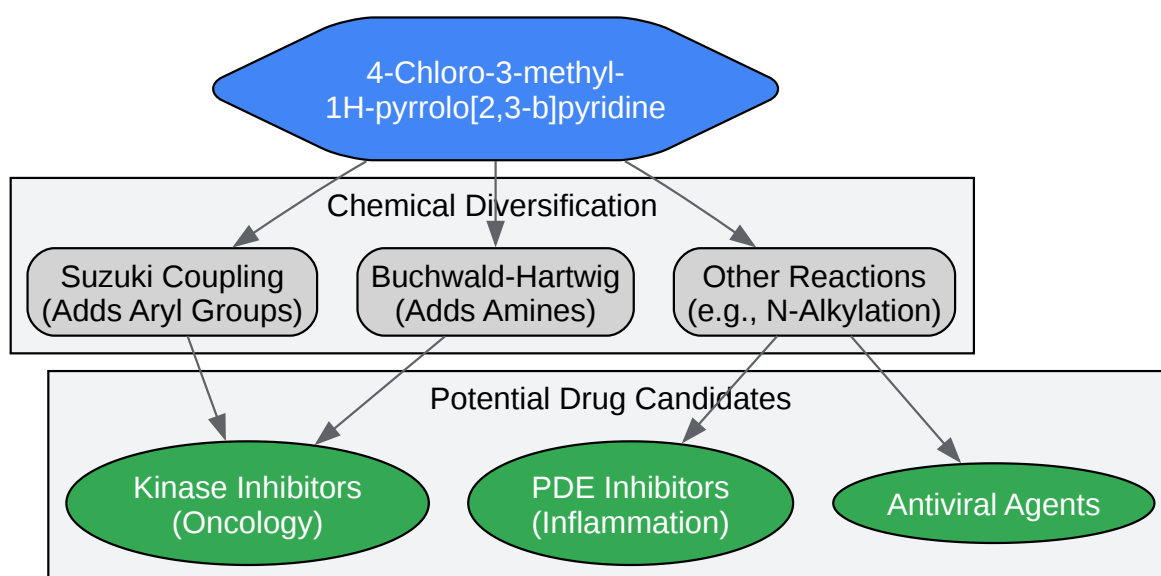
- Expected Result: The chromatogram should display a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Drug Discovery

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is not typically a final drug product but rather a crucial intermediate or building block. Its value lies in its pre-installed functionalities that allow for rapid diversification to build libraries of related compounds for screening.[7]

Key Role as a Scaffold: The 7-azaindole core is a proven pharmacophore for kinase inhibition. The chlorine atom at the C4 position is a key site for modification, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1] This allows for the introduction of various aryl or amino groups, which can be tailored to interact with specific residues within the ATP-binding site of a target kinase.

Diagram: Role as a Central Scaffold



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Caption: The central role of the title compound as a scaffold for generating diverse drug candidates.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on similar chloro-substituted nitrogen heterocycles apply.^{[6][8]}

- **Personal Protective Equipment (PPE):** Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves when handling the compound.^[6]
- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[9] Avoid contact with skin and eyes.^[10] Wash hands thoroughly after handling.^[6]
- **Fire Safety:** The compound is not considered a significant fire risk, but containers may burn. Use fire-fighting measures appropriate for the surrounding environment, such as dry chemical, CO₂, or alcohol-resistant foam.^[6]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.^[9]
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.^[10]

Conclusion

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a well-defined chemical entity with a molecular weight of 166.61 g/mol. More importantly, it is a high-value scaffold for the synthesis of complex molecules aimed at therapeutic targets. Its strategic chlorination and methylation pattern offers chemists a robust platform for generating molecular diversity. A thorough understanding of its properties, coupled with rigorous analytical validation and safe handling practices, enables its effective use in advancing modern drug discovery programs.

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